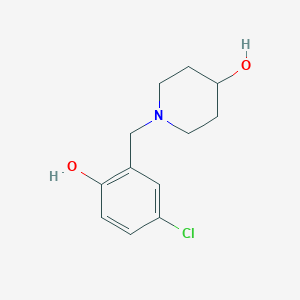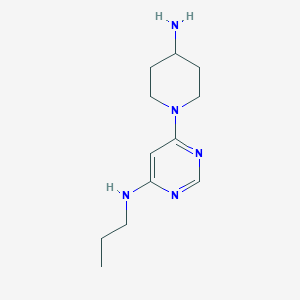
6-(4-氨基哌啶-1-基)-N-丙基嘧啶-4-胺
描述
6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine is a useful research compound. Its molecular formula is C12H21N5 and its molecular weight is 235.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现
由于含有哌啶部分,该化合物在药物发现中具有价值,特别是其在合成新的药理学试剂方面的潜在用途。哌啶衍生物已被用作抗癌、抗病毒、抗疟疾和抗菌剂 .
催化
该化合物的独特结构表明其在催化方面的潜在应用,有助于医药合成和材料科学中至关重要的化学反应.
生物学评估
作为参考标准,“6-(4-氨基哌啶-1-基)-N-丙基嘧啶-4-胺”用于药物测试,以确保生物学评估过程中的结果准确 .
抗癌研究
哌啶衍生物以其抗癌特性而闻名。该化合物可以通过临床前和临床试验探索其对各种癌症类型的疗效 .
阿尔茨海默病治疗
该化合物的结构类似于其他用于治疗阿尔茨海默病的哌啶衍生物,表明其在该领域具有潜在的应用 .
抗菌和抗真菌应用
其结构特征可能有利于抗菌和抗真菌用途,有助于开发新的抗生素或治疗真菌感染的方法 .
止痛和抗炎特性
哌啶衍生物通常表现出止痛和抗炎作用,这也可能是该化合物的一个应用领域 .
抗病毒和抗疟疾作用
作用机制
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it affects. Based on the presence of the piperidine ring, it could potentially affect a wide range of pathways, given the broad therapeutic applications of piperidine derivatives .
生化分析
Biochemical Properties
6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several key enzymes and proteins, including protein kinase B (PKB or Akt), which is involved in cell signaling pathways that regulate growth and survival . The interaction with PKB is characterized by ATP-competitive inhibition, which means that 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine competes with ATP for binding to the enzyme, thereby inhibiting its activity .
Cellular Effects
The effects of 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, particularly the PI3K-PKB-mTOR pathway, which is crucial for cell proliferation, protein synthesis, and survival . Additionally, 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine has been shown to affect gene expression and cellular metabolism, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PKB, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling cascade, leading to reduced cell proliferation and increased apoptosis. Additionally, 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine may also interact with other enzymes and proteins, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that prolonged exposure to 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine can lead to sustained inhibition of PKB activity and persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits PKB activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological changes have been observed . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations such as hydroxylation and deamination . These metabolic processes are mediated by cytochrome P450 enzymes, which play a crucial role in the biotransformation of many xenobiotics . The metabolites of 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine may also exhibit biological activity, contributing to the overall effects of the compound .
Transport and Distribution
Within cells and tissues, 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters . Once inside the cell, 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine can accumulate in certain organelles, such as the mitochondria, where it exerts its effects on cellular metabolism .
Subcellular Localization
The subcellular localization of 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PKB and other signaling molecules . Additionally, 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine may be targeted to specific subcellular compartments through post-translational modifications or binding to targeting signals . This localization is essential for the precise regulation of cellular processes and the effective inhibition of PKB activity .
属性
IUPAC Name |
6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c1-2-5-14-11-8-12(16-9-15-11)17-6-3-10(13)4-7-17/h8-10H,2-7,13H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSATIFRSCRIGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC=N1)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


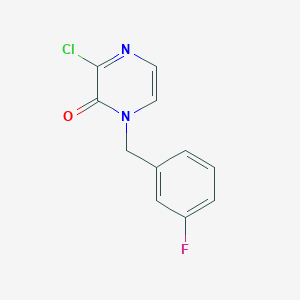
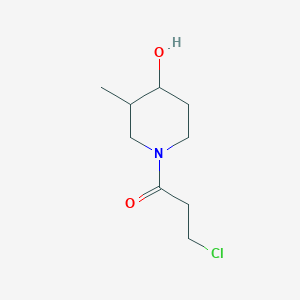
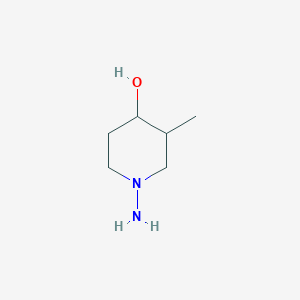
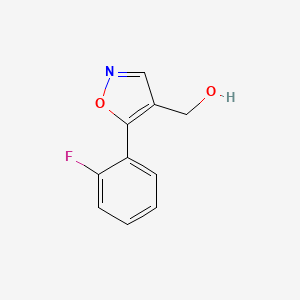
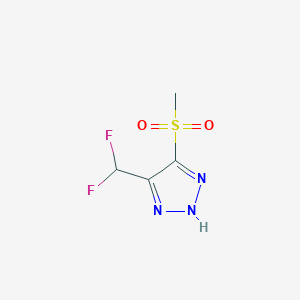
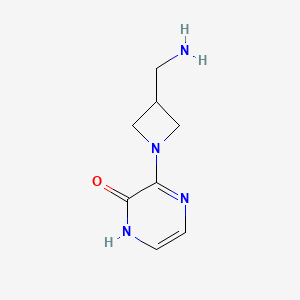
![(3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine](/img/structure/B1488385.png)

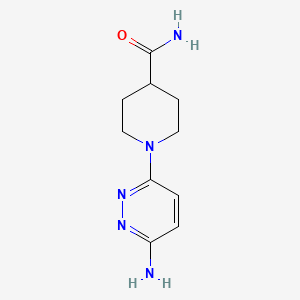
![[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol](/img/structure/B1488389.png)
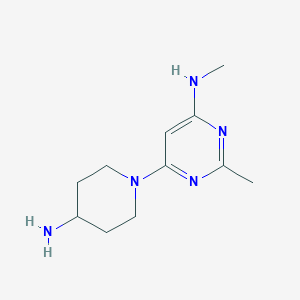
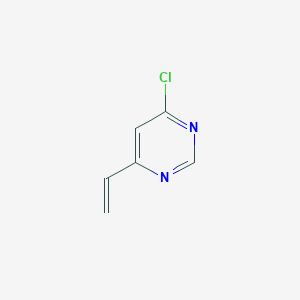
![1-[(Octylamino)methyl]cyclobutan-1-ol](/img/structure/B1488397.png)
